3-Phenylnon-2-en-4-ynal
Description
3-Phenylnon-2-en-4-ynal is an organic compound characterized by a nine-carbon chain (nonanal backbone) with multiple unsaturated bonds and a phenyl substituent. Its IUPAC name indicates the following structural features:
- Aldehyde group (-CHO) at position 1.
- Double bond (C=C) between carbons 2 and 3.
- Triple bond (C≡C) between carbons 4 and 4.
- Phenyl group attached to carbon 3.
The molecular formula is inferred as C₁₅H₁₄O, with a molecular weight of approximately 210.27 g/mol (calculated based on structure). This compound’s reactivity is influenced by the conjugated alkene and alkyne systems, the electron-withdrawing aldehyde, and the aromatic phenyl group.
Properties
CAS No. |
104429-45-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenylnon-2-en-4-ynal |
InChI |
InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3 |
InChI Key |
KRKYCYXTTHCYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Phenylnon-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
3-(4-Methylphenyl)prop-2-ynal (CAS: 73057-40-6)
Structural Features :
Key Comparisons :
| Parameter | 3-Phenylnon-2-en-4-ynal | 3-(4-Methylphenyl)prop-2-ynal |
|---|---|---|
| Chain Length | 9 carbons | 3 carbons |
| Unsaturation | Conjugated alkene + alkyne | Single alkyne |
| Substituent | Phenyl (C₆H₅) | 4-Methylphenyl (C₆H₄CH₃) |
| Molecular Complexity | High (multiple unsaturated bonds) | Moderate (single unsaturated bond) |
Reactivity :
- The extended conjugation in this compound may enhance electrophilicity at the aldehyde, increasing susceptibility to nucleophilic attacks.
3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol (CAS: 21148-31-2)
Structural Features :
Key Comparisons :
| Parameter | This compound | 3-Methoxy-4-[(2E)-3-phenylprop-2-en-1-yl]phenol |
|---|---|---|
| Functional Groups | Aldehyde, alkene, alkyne | Phenol, methoxy, alkene |
| Aromatic System | Single phenyl substituent | Poly-substituted aromatic ring |
| Electron Effects | Electron-withdrawing (aldehyde) | Electron-donating (methoxy, phenol) |
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